molecular formula C15H10ClN3O4S B2872431 2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 95240-13-4

2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2872431
CAS No.: 95240-13-4
M. Wt: 363.77
InChI Key: YLGGSQLANACRKH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H10ClN3O4S and its molecular weight is 363.77. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

A study focused on the spectroscopic and quantum mechanical analyses of bioactive benzothiazolinone acetamide analogs, including compounds similar to 2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. These compounds exhibited potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and favorable energy levels for electron injection. The non-linear optical (NLO) activity of these compounds was also investigated, showing promise in NLO applications due to significant second-order hyperpolarizability values. Molecular docking studies indicated potential binding interactions with the Cyclooxygenase 1 (COX1) enzyme, hinting at therapeutic potentials (Mary et al., 2020).

Antitumor Activity Evaluation

Another line of research involved the synthesis of benzothiazole derivatives bearing different heterocyclic rings, aiming to evaluate their antitumor activities. These compounds were tested against a range of human tumor cell lines, identifying specific derivatives with considerable anticancer activity against selected cancer cell lines. This research underscores the potential of benzothiazole derivatives in developing new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Compounds

A series of novel acetamides including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Certain compounds exhibited notable antioxidant activity in various assays, and several demonstrated excellent anti-inflammatory activity. This suggests the utility of benzothiazole derivatives in designing anti-inflammatory and antioxidant agents (Koppireddi et al., 2013).

Corrosion Inhibition Potential

Research on benzimidazole derivatives, structurally related to this compound, has shown their potential as corrosion inhibitors for carbon steel in acidic media. These compounds were synthesized and characterized, with their corrosion inhibition efficacy confirmed through various electrochemical and surface analysis techniques. This application is crucial for extending the lifespan of metals in corrosive environments (Rouifi et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGGSQLANACRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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